![molecular formula C19H23BrClNO B1374864 4-[(4-苄基-2-溴苯氧基)甲基]哌啶盐酸盐 CAS No. 1220017-58-2](/img/structure/B1374864.png)
4-[(4-苄基-2-溴苯氧基)甲基]哌啶盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1220032-65-4 . Its linear formula is C18H21BrClNO . The compound has a molecular weight of 382.73 .
Molecular Structure Analysis
The InChI code for “4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride” is 1S/C18H20BrNO.ClH/c19-17-13-15(12-14-4-2-1-3-5-14)6-7-18(17)21-16-8-10-20-11-9-16;/h1-7,13,16,20H,8-12H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride” include its molecular weight, which is 382.73 . Its linear formula is C18H21BrClNO .科学研究应用
σ 受体的放射性标记探针
4-[(4-苄基-2-溴苯氧基)甲基]哌啶盐酸盐及其衍生物已被研究其作为 σ 受体的放射性标记探针的潜力。卤代 4-(苯氧甲基)哌啶,包括具有溴苯氧基取代基的哌啶,在大鼠体内研究中显示出希望。这些化合物在各种器官中表现出高摄取和保留,表明它们在 σ 受体的断层扫描研究中的效用 (Waterhouse 等人,1997)。
抗乙酰胆碱酯酶活性
一系列 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,包括与 4-[(4-苄基-2-溴苯氧基)甲基]哌啶相关的衍生物,已被合成并评估其抗乙酰胆碱酯酶 (anti-AChE) 活性。这些化合物已显示出对乙酰胆碱酯酶的显着抑制作用,这对于抗痴呆剂的开发至关重要 (杉本等人,1990)。
NMDA 受体拮抗作用
N-甲基-D-天冬氨酸 (NMDA) 受体拮抗作用是 4-[(4-苄基-2-溴苯氧基)甲基]哌啶衍生物已被探索的另一个领域。这些化合物,特别是那些带有羟基和甲基苄基修饰的化合物,已显示出作为选择性 NR1/2B NMDA 受体拮抗剂的潜力。该特性对于开发治疗癫痫和神经变性等疾病的疗法具有重要意义 (周等人,1999)。
多巴胺 D4 受体研究
4-[(4-苄基-2-溴苯氧基)甲基]哌啶的衍生物已被研究为使用正电子发射断层扫描 (PET) 评估多巴胺 D4 受体的潜在放射性配体。然而,血浆和脑小脑中的快速代谢表明这些化合物可能不适合此目的 (Matarrese 等人,2000)。
间变性淋巴瘤激酶抑制剂
与 4-[(4-苄基-2-溴苯氧基)甲基]哌啶在结构上相关的化合物已被研究为间变性淋巴瘤激酶 (ALK) 的抑制剂,这与癌症治疗有关。这些研究包括新型 ALK 抑制剂的药代动力学及其代谢途径 (Teffera 等人,2013)。
安全和危害
作用机制
Target of Action
“4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride” is a piperidine derivative. Piperidine is a common structural motif in many pharmaceuticals and other active compounds . .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on their specific structures and functional groups. They can act as agonists or antagonists for various receptors, or they might inhibit or activate certain enzymes .
Biochemical Pathways
Again, without specific studies, it’s hard to determine the exact biochemical pathways this compound might affect. Piperidine derivatives can be involved in a wide range of biochemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Factors such as solubility, stability, and molecular size can all influence these properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound .
生化分析
Biochemical Properties
4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cholinesterase receptors, particularly the acetylcholinesterase (AChE) enzyme. The benzyl-piperidine group of the compound provides good binding to the catalytic site of AChE, interacting with key amino acid residues such as tryptophan, phenylalanine, and tyrosine . These interactions result in the inhibition of AChE activity, which can have significant implications for neurotransmission and cognitive function.
Cellular Effects
The effects of 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to alterations in cell proliferation and differentiation. Additionally, 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride can impact gene expression by modulating the activity of transcription factors and other regulatory proteins . These changes in cellular processes can have downstream effects on cell growth, survival, and metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, the benzyl-piperidine group of the compound binds to the catalytic site of AChE, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride can modulate the activity of other enzymes and proteins, further influencing cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to the breakdown of the compound, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, including prolonged inhibition of AChE activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory by inhibiting AChE activity and increasing acetylcholine levels . At higher doses, the compound can have toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. These findings highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which can have distinct biological activities. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It can accumulate in specific tissues, such as the brain and liver, where it exerts its biochemical effects. The localization and accumulation of the compound are influenced by its chemical properties, including its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, through targeting signals and post-translational modifications . These localization signals ensure that the compound interacts with its target biomolecules and exerts its biochemical effects in the appropriate cellular context. The subcellular distribution of the compound can also influence its stability and degradation, affecting its overall efficacy.
属性
IUPAC Name |
4-[(4-benzyl-2-bromophenoxy)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO.ClH/c20-18-13-17(12-15-4-2-1-3-5-15)6-7-19(18)22-14-16-8-10-21-11-9-16;/h1-7,13,16,21H,8-12,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLDPUPPNMUKNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

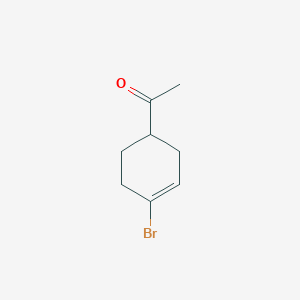
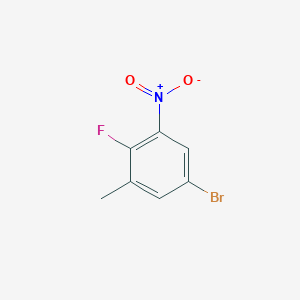




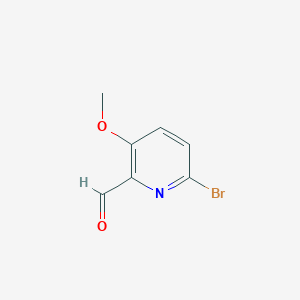

![1'-(tert-Butoxycarbonyl)spiro[chromene-2,4'-piperidine]-4-carboxylic acid](/img/structure/B1374792.png)
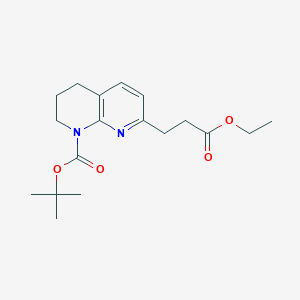
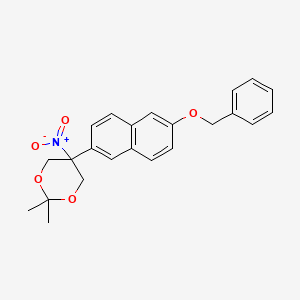
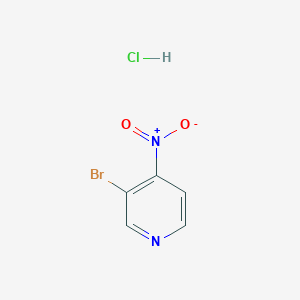
![Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1374803.png)
![1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1374804.png)